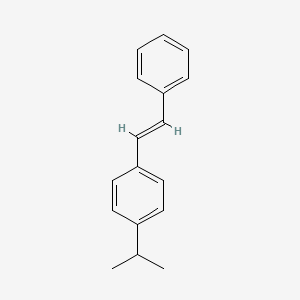

1-Isopropyl-4-(2-phenylvinyl)benzene

Descripción

Structural Classification and Significance within the Stilbene (B7821643) and Styrylbenzene Families

1-Isopropyl-4-(2-phenylvinyl)benzene is structurally classified as a substituted stilbene. The core of the molecule is the 1,2-diphenylethylene structure characteristic of all stilbenes. Specifically, it is a derivative of trans-stilbene (B89595), also known as (E)-stilbene, where the two phenyl groups are located on opposite sides of the carbon-carbon double bond. This configuration is generally more stable than the corresponding cis or (Z) isomer due to reduced steric hindrance.

The molecule can also be considered a member of the broader styrylbenzene family, which encompasses compounds with a phenyl group attached to a vinylbenzene (styrene) moiety. The key structural features of this compound are the presence of an isopropyl group at the para-position of one of the phenyl rings. This substitution is significant as it can influence the molecule's electronic properties, solubility, and solid-state packing, which in turn affect its physical and chemical behavior.

The stilbene framework is renowned for its photochromic properties, with the trans and cis isomers interconverting upon exposure to light. This photoisomerization has been extensively studied and forms the basis for applications in molecular switches and photosensitive materials. The introduction of substituents like the isopropyl group can modulate these photophysical properties, including absorption and emission wavelengths, quantum yields, and the lifetime of excited states.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-Isopropyl-4-[(E)-2-phenylvinyl]benzene |

| CAS Number | 40231-48-9 |

| Molecular Formula | C17H18 |

| Molecular Weight | 222.33 g/mol |

| Synonyms | 4-isopropyl-trans-stilbene, (E)-1-isopropyl-4-styrylbenzene |

Overview of Research Trajectories for Aryl-Substituted Olefins

Aryl-substituted olefins, the broader class to which this compound belongs, are a cornerstone of research in organic materials and medicinal chemistry. The extended π-conjugation in these molecules, arising from the interaction of the phenyl rings with the double bond, endows them with interesting electronic and optical properties.

Current research in this area is focused on several key trajectories:

Organic Electronics: Aryl-substituted olefins are widely investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Their ability to transport charge and emit light upon excitation makes them suitable as active components in these devices. Research efforts are directed towards tuning their electronic properties through synthetic modification to achieve higher efficiency and stability.

Molecular Photoswitches: The photoisomerization of stilbene derivatives is a central theme in the development of molecular machines and smart materials. Scientists are exploring how to control and harness this process for applications in data storage, light-responsive drug delivery systems, and photopharmacology. The design of new stilbenoids with specific switching characteristics remains an active area of research.

Fluorescent Probes and Sensors: The fluorescence of many styrylbenzene derivatives is sensitive to their local environment, such as polarity, viscosity, and the presence of specific analytes. This has led to their development as fluorescent probes for biological imaging and as chemosensors for the detection of ions and small molecules.

Medicinal Chemistry: Many naturally occurring and synthetic stilbenoids exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. A significant research trajectory involves the synthesis and biological evaluation of new stilbene and styrylbenzene derivatives as potential therapeutic agents. For instance, resveratrol, a well-known stilbenoid, has been the subject of extensive study for its health benefits. A related compound, 3,5-dihydroxy-4-isopropyl-trans-stilbene, has shown antimicrobial activity. nih.gov

Rationales for Investigating this compound in Fundamental and Applied Organic Chemistry

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, several rationales can be posited for its investigation based on the properties of related compounds.

Fundamental Research:

Structure-Property Relationships: The isopropyl group, as an electron-donating and sterically bulky substituent, can provide valuable insights into how such modifications influence the photophysical and electronic properties of the stilbene core. Systematic studies of such substituted stilbenes help in building predictive models for designing molecules with desired characteristics.

Solid-State Chemistry: The isopropyl group can significantly affect the crystal packing of the molecule. Understanding how this substituent directs the solid-state architecture is crucial for controlling the properties of organic materials, such as charge mobility and solid-state fluorescence.

Mechanistic Studies: Substituted stilbenes serve as model compounds for studying the fundamental mechanisms of photochemical reactions, including photoisomerization and photocyclization.

Applied Research:

Liquid Crystals: Stilbene derivatives are known to exhibit liquid crystalline properties. The introduction of an isopropyl group could potentially induce or modify mesophase behavior, making this compound a candidate for investigation in the field of liquid crystal displays and other optoelectronic applications.

Organic Semiconductors: The electron-rich nature of the isopropyl-substituted phenyl ring could enhance the hole-transporting properties of the molecule, making it a potential component in organic electronic devices.

Precursor for Functional Materials: this compound could serve as a synthetic intermediate for more complex functional molecules. The isopropyl group provides a handle for further chemical modification or can be used to tune the solubility and processability of polymers incorporating this moiety.

The following table outlines the potential areas of application for this compound based on the known applications of its parent compounds.

| Compound Family | Known Applications | Potential Relevance of this compound |

| Stilbenes | Organic Light-Emitting Diodes (OLEDs), Molecular Photoswitches, Liquid Crystals | The isopropyl group could enhance solubility and film-forming properties for OLEDs, and influence the switching and liquid crystalline behavior. |

| Styrylbenzenes | Fluorescent Probes, Anticancer Agents, Antioxidants | The lipophilic isopropyl group could modulate interactions with biological membranes and influence the compound's pharmacokinetic properties. |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

40231-48-9 |

|---|---|

Fórmula molecular |

C17H18 |

Peso molecular |

222.32 g/mol |

Nombre IUPAC |

1-[(E)-2-phenylethenyl]-4-propan-2-ylbenzene |

InChI |

InChI=1S/C17H18/c1-14(2)17-12-10-16(11-13-17)9-8-15-6-4-3-5-7-15/h3-14H,1-2H3/b9-8+ |

Clave InChI |

SYHLZZJWGVXLLZ-CMDGGOBGSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

SMILES isomérico |

CC(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 1 Isopropyl 4 2 Phenylvinyl Benzene

Precursor Synthesis and Functional Group Introduction

The construction of the target molecule necessitates the preparation of two key fragments: an isopropylbenzene derivative and a phenylvinyl moiety. These precursors are synthesized through established organic reactions that allow for the precise introduction of the required functional groups onto the aromatic rings.

The isopropyl group is typically introduced onto a benzene (B151609) ring through electrophilic aromatic substitution (SEAr), a fundamental class of reactions in organic chemistry. wikipedia.org The most common method for this transformation is the Friedel-Crafts alkylation. wikipedia.orgmsu.edu

In this reaction, benzene is treated with an alkylating agent, such as 2-chloropropane (B107684) or propene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). msu.edulibretexts.org The catalyst facilitates the generation of a highly electrophilic carbocation (an isopropyl cation), which is then attacked by the electron-rich π-system of the benzene ring. libretexts.orgyoutube.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. libretexts.org Subsequent loss of a proton from this intermediate re-establishes the aromaticity of the ring, yielding isopropylbenzene (cumene). libretexts.org

It is important to note that Friedel-Crafts alkylation can be prone to side reactions, such as polyalkylation, where more than one alkyl group is added to the aromatic ring. Using an excess of the aromatic compound can help to minimize this outcome. msu.edu

| Reaction | Alkylating Agent | Catalyst | Key Intermediate |

| Friedel-Crafts Alkylation | 2-Chloropropane or Propene | AlCl₃, FeCl₃ | Isopropyl cation |

Subsequent functionalization of isopropylbenzene, for instance, by halogenation, can prepare it for later cross-coupling reactions.

The phenylvinyl group (styryl moiety) can be prepared through various synthetic routes. One common approach involves the modification of a pre-existing functional group on a benzene ring. For example, vinylbenzene (styrene) itself can be synthesized industrially by the dehydrogenation of ethylbenzene. For laboratory-scale syntheses, olefination reactions, as discussed in section 2.2.1, are frequently employed starting from benzaldehyde (B42025).

Alternatively, functionalized phenylvinyl compounds necessary for cross-coupling reactions can be prepared. For instance, (E)-2-phenylethenylboronic acid pinacol (B44631) ester, a key reagent for Suzuki-Miyaura coupling, is prepared via the hydroboration of phenylacetylene. nih.gov Similarly, vinyl halides can be synthesized from corresponding ketones or aldehydes or through the addition of hydrogen halides to alkynes. The preparation of phenyl vinyl sulfone and phenyl vinyl sulfide (B99878) has also been well-documented, proceeding from precursors like phenyl vinyl sulfide which can be oxidized. orgsyn.orgorgsyn.org

Carbon-Carbon Double Bond Formation Strategies

The central stilbenic double bond in 1-isopropyl-4-(2-phenylvinyl)benzene is formed using powerful carbon-carbon bond-forming reactions. The choice of method often depends on the desired stereochemistry (E- or Z-isomer) and the nature of the available precursors.

Olefination reactions provide a direct route to forming carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-containing reagent.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). ucla.eduwikipedia.org To synthesize a styrene (B11656) derivative, benzaldehyde or a substituted benzaldehyde would be reacted with an appropriate phosphonium ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and a triphenylphosphine (B44618) oxide byproduct. ucla.eduorganic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. tcichemicals.comwikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgorgsyn.org The HWE reaction generally shows high stereoselectivity for the formation of (E)-alkenes, which is often the desired isomer for stilbene (B7821643) derivatives. wikipedia.orgnrochemistry.comnih.gov However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can be employed to selectively produce (Z)-alkenes. nrochemistry.comnih.gov

| Reaction | Key Reagents | Primary Product(s) | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Alkene, Triphenylphosphine Oxide | (Z) for unstabilized ylides, (E) for stabilized ylides. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Alkene, Dialkylphosphate Salt | Predominantly (E)-alkenes. wikipedia.org |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds, including the synthesis of stilbenes and related arylvinyl compounds. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. acs.orgnih.gov

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. libretexts.orgmusechem.com This reaction is widely used for synthesizing biaryls, styrenes, and conjugated systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgorganic-chemistry.org

To synthesize this compound, a Suzuki-Miyaura coupling could be envisioned between:

4-Isopropylphenylboronic acid and a phenylvinyl halide (e.g., β-bromostyrene).

(E)-2-phenylethenylboronic acid and 1-halo-4-isopropylbenzene. nih.gov

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgmusechem.com The choice of ligands, base, and solvent is crucial for achieving high yields and stereochemical control. nih.gov For instance, the use of sterically bulky phosphine (B1218219) ligands has been shown to be effective in the coupling of diverse aryl bromides. nih.gov This method generally proceeds with complete retention of the alkene geometry, making it ideal for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov

| Component A | Component B | Catalyst System | Key Features |

| Aryl/Vinyl Boronic Acid or Ester | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃, KF) | High functional group tolerance, Stereospecificity, Low toxicity of reagents. nih.govlibretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions.

Other Transition Metal-Mediated Olefination Reactions

While Heck, Suzuki, and Stille reactions are common, several other transition metal-mediated olefination reactions are instrumental in the synthesis of stilbene derivatives like this compound. These methods offer alternative pathways that can be advantageous depending on substrate availability and desired stereochemistry.

One significant method is the McMurry reaction , which involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent, typically generated from TiCl₄ and a reducing agent like Zn or LiAlH₄. researchgate.netchemrxiv.org For the synthesis of an asymmetrical stilbene like this compound, a cross-McMurry reaction between benzaldehyde and 4-isopropylbenzaldehyde (B89865) would be employed. The stereoselectivity of the McMurry reaction is notably dependent on the steric bulk of the reactants. researchgate.netchemrxiv.org

Another approach is olefin metathesis , often utilizing ruthenium-based catalysts such as the Grubbs catalyst. nih.govresearchgate.net This reaction can synthesize stilbenes by the cross-metathesis of two different styrene molecules, for instance, styrene and 4-isopropylstyrene. This method is valued for its functional group tolerance and has seen significant advancements in achieving stereoselectivity. researchgate.net

Palladium-catalyzed reactions involving organozinc reagents also provide a route to (E)-stilbenes. In this process, organozinc halides react with carbonyl compounds in the presence of a palladium catalyst and a silylating agent to yield stilbenes in good to excellent yields under mild conditions. wiley-vch.de Furthermore, cobalt has been used to catalyze a Diels-Alder/Wittig olefination sequence, leading to the formation of three new carbon-carbon bonds and yielding predominantly the E-configured stilbene products. wiley-vch.de

The following table summarizes these alternative transition metal-mediated reactions for stilbene synthesis.

| Reaction Name | Metal Catalyst | Typical Reactants | Key Features |

| McMurry Reaction | Titanium (e.g., TiCl₄/Zn) | Aldehydes, Ketones | Reductive coupling of carbonyls; stereoselectivity depends on steric bulk. researchgate.netchemrxiv.org |

| Olefin Metathesis | Ruthenium (e.g., Grubbs Cat.) | Alkenes (e.g., Styrenes) | C=C bond reorganization; good functional group tolerance. nih.govresearchgate.net |

| Palladium-Catalyzed Organozinc Coupling | Palladium (e.g., PdCl₂(PPh₃)₂) | Organozinc Halides, Carbonyls | Forms (E)-stilbenes under mild conditions. wiley-vch.de |

| Cobalt-Catalyzed Diels-Alder/Wittig | Cobalt(I) | Propargylic Phosphonium Salts, Dienes, Aldehydes | One-pot reaction forming three C-C bonds; predominantly E-isomers. wiley-vch.de |

Dehydration-Based Methodologies for Vinyl Group Formation

The formation of the vinyl moiety in stilbenoid compounds can also be achieved through dehydration-based methods. A prominent example is the reaction of a benzyllithium (B8763671) species with a benzaldehyde, followed by the dehydration of the resulting alcohol intermediate. google.com

In the context of synthesizing this compound, this two-step process would proceed as follows:

Nucleophilic Addition: Benzylithium, acting as a nucleophile, attacks the carbonyl carbon of 4-isopropylbenzaldehyde. This forms a lithium alkoxide intermediate, which is subsequently protonated (e.g., during aqueous workup) to yield a 1,2-diaryl-ethanol derivative (1-(4-isopropylphenyl)-2-phenylethanol).

Dehydration: The synthesized alcohol is then subjected to dehydration, typically under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) or with a dehydrating agent like phosphorus pentoxide. This step eliminates a molecule of water to form the carbon-carbon double bond, yielding the final stilbene product.

This methodology is a classical approach to olefination and offers a straightforward, non-palladium-catalyzed route to stilbenes. However, controlling the stereoselectivity of the elimination step can be challenging, and mixtures of (E)- and (Z)-isomers may be formed.

Purification and Isolation Techniques for Chemical Compounds

The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques such as chromatography and recrystallization are commonly employed. google.comjuliethahn.com

Chromatographic Separation Methods (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are extensively used for the purification of stilbene derivatives due to their effectiveness in separating compounds based on differences in polarity.

Column Chromatography: This is the most common large-scale purification method. A crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate, is passed through the column. google.com Components of the mixture travel down the column at different rates, allowing for the separation of the desired stilbene from byproducts and unreacted starting materials. The progress of the separation is often monitored by Thin-Layer Chromatography.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to quickly assess the purity of a sample and to determine the appropriate solvent system for column chromatography. juliethahn.com A small amount of the sample is spotted onto a plate coated with silica gel, which is then placed in a chamber containing the eluent. The separation pattern (Rf values) helps in identifying the components of the mixture.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in much higher resolution and separation efficiency. acs.org

Gel Chromatography: Techniques like size-exclusion chromatography using resins such as Sephadex LH-20 can also be employed, particularly for separating stilbenes from oligomeric or polymeric impurities. acs.org

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for solid compounds like this compound, which has a reported melting point of 84-85 °C. exchemistry.com The process involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. juliethahn.com Ethanol is a commonly used solvent for the recrystallization of stilbenes. juliethahn.com

In some synthetic methods, such as the Wittig reaction, the desired isomer may have lower solubility in the reaction solvent compared to the other isomer and byproducts. This difference can be exploited, as the target compound may precipitate directly from the reaction mixture upon standing, providing a simple and effective initial purification step. wiley-vch.de

Stereochemical Control and Isomeric Purity of the Vinyl Moiety

The vinyl group of this compound can exist as one of two geometric isomers: (E) or (Z). Controlling the stereochemical outcome of the synthesis is crucial, as the isomers can have different physical, chemical, and biological properties.

The choice of synthetic methodology plays a paramount role in determining the isomeric ratio of the final product.

The Horner-Wadsworth-Emmons (HWE) reaction , for example, is well-known for its high (E)-selectivity, making it a preferred method for synthesizing trans-stilbenes. nih.gov

Conversely, the standard Wittig reaction can often lead to mixtures of isomers, although its selectivity can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. nih.gov

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling , can offer excellent stereochemical control, often proceeding with complete retention of the alkene geometry from the starting vinylboronic acid. nih.gov

The stereoselectivity of the McMurry reaction is less predictable and is highly dependent on the steric properties of the substrates. chemrxiv.org

Once synthesized, the isomeric purity of the stilbene product must be maintained. Stilbenes are known to undergo photoisomerization, where exposure to light, particularly UV light, can cause the conversion of the thermodynamically more stable (E)-isomer to the (Z)-isomer. wiley-vch.de Therefore, storage and handling of the compound should be done with protection from light.

The isomeric ratio of the product is typically determined using analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy . The vinylic protons of the (E) and (Z) isomers appear at different chemical shifts and have distinct coupling constants, allowing for their differentiation and quantification by integrating the respective signals. juliethahn.com

The following table summarizes the typical stereochemical outcomes of various synthetic reactions.

| Synthetic Method | Predominant Isomer | Notes |

| Horner-Wadsworth-Emmons | (E) / trans | Generally provides high E-selectivity. nih.gov |

| Wittig Reaction | Mixture or (Z) | Outcome depends on ylide type and conditions. Non-stabilized ylides favor (Z). |

| Suzuki-Miyaura Coupling | (E) or (Z) | Stereoretentive, preserving the geometry of the vinylboronic acid/ester. nih.gov |

| McMurry Reaction | Mixture | Stereoselectivity is highly substrate-dependent. chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic connectivity and chemical environment. For 1-isopropyl-4-(2-phenylvinyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments confirms the proposed structure.

The ¹H NMR spectrum of this compound displays a series of distinct signals that correspond to each unique proton environment in the molecule. The analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allows for the unambiguous assignment of each proton.

The key resonances are found in three main regions: the aliphatic region for the isopropyl group, the olefinic region for the vinyl protons, and the aromatic region for the two phenyl rings.

Isopropyl Group: The protons of the isopropyl group give rise to two characteristic signals. The six equivalent methyl (CH₃) protons appear as a doublet around δ 1.25 ppm due to coupling with the single methine (CH) proton. The methine proton, in turn, is split into a septet by the six methyl protons and appears further downfield, typically around δ 2.95 ppm.

Vinylic Protons: The two protons on the carbon-carbon double bond of the stilbene (B7821643) core appear as two distinct doublets in the olefinic region (δ 7.0-7.2 ppm). The trans configuration of these protons results in a large coupling constant, typically in the range of J = 16-17 Hz.

Aromatic Protons: The spectrum shows signals for two different aromatic systems. The unsubstituted phenyl ring displays multiplets between δ 7.20 and 7.40 ppm for the ortho, meta, and para protons. The para-substituted isopropyl-benzene ring shows two doublets, characteristic of an AA'BB' system, typically around δ 7.40 and 7.48 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~1.25 | Doublet | ~7.0 | 6H | Isopropyl -CH₃ |

| ~2.95 | Septet | ~7.0 | 1H | Isopropyl -CH |

| ~7.10 | Doublet | ~16.3 | 1H | Vinylic Proton |

| ~7.21 | Doublet | ~16.3 | 1H | Vinylic Proton |

| ~7.26-7.39 | Multiplet | - | 5H | Phenyl Ring Protons |

| ~7.42 | Doublet | ~8.2 | 2H | Isopropylphenyl Ring Protons |

Note: Data are predicted based on analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment (e.g., aliphatic, aromatic, olefinic).

Aliphatic Carbons: The isopropyl group shows two signals in the upfield region of the spectrum. The methyl carbons (CH₃) typically resonate around δ 24.0 ppm, while the methine carbon (CH) appears further downfield at approximately δ 34.0 ppm.

Olefinic Carbons: The two sp²-hybridized carbons of the vinyl group are observed in the range of δ 127-129 ppm.

Aromatic Carbons: The aromatic region of the spectrum is more complex, showing multiple signals between δ 126 and 149 ppm. The signal for the carbon atom attached to the isopropyl group is found at the downfield end of this range, around δ 149.0 ppm, due to the alkyl substitution. The other aromatic carbons of both rings resonate in their characteristic regions, with quaternary carbons showing lower intensity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~23.9 | CH₃ | Isopropyl -CH₃ |

| ~33.9 | CH | Isopropyl -CH |

| ~126.5 | CH | Aromatic |

| ~126.7 | CH | Aromatic |

| ~127.0 | CH | Olefinic |

| ~127.6 | CH | Aromatic |

| ~128.7 | CH | Aromatic |

| ~128.8 | CH | Olefinic |

| ~134.8 | C | Quaternary Aromatic |

| ~137.5 | C | Quaternary Aromatic |

Note: Data are predicted based on analysis of structurally similar compounds.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between:

The isopropyl methine proton (septet at ~δ 2.95) and the methyl protons (doublet at ~δ 1.25).

The two vinylic protons (~δ 7.10 and ~δ 7.21).

Adjacent protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show cross-peaks connecting the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., δ 1.25 [¹H] with δ 23.9 [¹³C]). This is invaluable for assigning the carbons of the CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would include:

Correlations from the vinylic protons to the quaternary carbons of both the unsubstituted and the isopropyl-substituted phenyl rings, confirming the stilbene linkage.

Correlations from the isopropyl methine and methyl protons to the aromatic carbons of the para-substituted ring, confirming the position of the isopropyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a "fingerprint" for the compound.

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific structural units.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the isopropyl group is observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C Stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The C=C stretching of the trans-vinylic group is expected around 1600 cm⁻¹.

C-H Bending: A strong absorption band around 965 cm⁻¹ is a hallmark of the C-H out-of-plane bending (wagging) vibration for a trans-disubstituted alkene, providing clear evidence for the stereochemistry of the double bond. Out-of-plane bending vibrations for the substituted aromatic rings appear in the 900-675 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic & Vinylic C-H |

| 2965-2870 | Medium-Strong | C-H Stretch | Isopropyl Aliphatic C-H |

| ~1600 | Medium | C=C Stretch | Vinylic C=C |

| 1595, 1510, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal |

| 1385-1365 | Medium | C-H Bend | Isopropyl gem-dimethyl |

| ~965 | Strong | C-H Bend (out-of-plane) | Trans-Vinylic C-H |

| ~830 | Strong | C-H Bend (out-of-plane) | para-Disubstituted Ring |

Note: Data are predicted based on analysis of structurally similar compounds like isopropylbenzene and trans-stilbene (B89595). researchgate.netnih.gov

Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a change in polarizability are Raman active. For non-polar molecules or symmetric vibrations, Raman signals can be more intense than their IR counterparts.

C=C Stretching: The symmetric C=C stretching of the trans-vinylene group typically gives a very strong and sharp band in the Raman spectrum, often near 1640 cm⁻¹, which is a key diagnostic peak. The aromatic ring stretching vibrations also produce strong bands, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would first be used to separate the compound from any impurities, with the retention time serving as an initial identifier.

Upon entering the mass spectrometer, the purified compound is typically ionized by electron impact (EI), causing the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight, 222.33 g/mol .

The fragmentation pattern is critical for structural elucidation. For this compound, the fragmentation can be predicted by analogy to the parent compound, trans-stilbene, and by considering the substituent. The mass spectrum of trans-stilbene (C₁₄H₁₂) shows a prominent molecular ion peak at m/z 180. nist.gov Key fragments are observed at m/z 179 due to the loss of a hydrogen atom, and at m/z 165 from the loss of a methyl group, along with fragments corresponding to the phenyl and tropylium (B1234903) ions. nist.gov

For this compound, the molecular ion (M⁺•) is expected at m/z 222 . Key fragmentation pathways would include:

Loss of a methyl group (-CH₃): A prominent peak at m/z 207 ([M-15]⁺) would result from the cleavage of a methyl radical from the isopropyl group, forming a stable secondary benzylic cation. This is a very common fragmentation pattern for isopropyl-substituted aromatic compounds.

Loss of the isopropyl group (-C₃H₇): A peak at m/z 179 ([M-43]⁺) would correspond to the loss of the entire isopropyl group.

Fragments of the stilbene core: Peaks similar to those of stilbene, such as m/z 178 and m/z 165 , may also be observed.

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 222 | [C₁₇H₁₈]⁺• | Molecular Ion (M⁺•) |

| 207 | [C₁₆H₁₅]⁺ | Loss of a methyl radical (-CH₃) from the isopropyl group |

| 179 | [C₁₄H₁₁]⁺ | Loss of an isopropyl radical (-C₃H₇) |

| 165 | [C₁₃H₉]⁺ | Fragment of the stilbene core |

| 91 | [C₇H₇]⁺ | Tropylium ion |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. wikipedia.org Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places, allowing for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₇H₁₈. Using the masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the theoretical monoisotopic mass is calculated to be 222.140851 Da . An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to measure the mass of the molecular ion to within a very small margin of error, typically less than 5 parts per million (ppm). nih.gov This high accuracy confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ |

| Theoretical Monoisotopic Mass (Da) | 222.140851 |

| Expected Experimental Mass (within 5 ppm) | 222.140851 ± 0.001111 |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, and often larger, molecules that can be readily ionized in solution. Given the non-polar, hydrocarbon nature of this compound, ESI is not the conventional method for its analysis. Techniques like Electron Impact (EI) or Atmospheric Pressure Chemical Ionization (APCI) are generally more suitable for such compounds. Therefore, detailed analysis using ESI-TOF is not commonly reported for this specific molecule and will not be discussed further.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative.

Analysis of Electronic Transitions and Conjugation Pathway Effects

The UV-Vis spectrum of this compound is dominated by strong absorptions arising from π → π* electronic transitions within the conjugated stilbene core. The stilbene molecule consists of two phenyl rings connected by an ethylene (B1197577) bridge, creating an extended π-system. The absorption of UV radiation promotes an electron from a π bonding orbital (Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding orbital (Lowest Unoccupied Molecular Orbital, LUMO).

The parent trans-stilbene molecule exhibits a strong absorption maximum (λₘₐₓ) around 295 nm in ethanol. omlc.org The introduction of an isopropyl group at the para-position of one of the phenyl rings acts as a weak electron-donating group through hyperconjugation and inductive effects. This substitution can cause a slight bathochromic shift (a shift to a longer wavelength) in the absorption maximum. This is because the substituent perturbs the energy levels of the HOMO and LUMO, often slightly decreasing the energy gap for the π → π* transition. Therefore, the λₘₐₓ for this compound is expected to be slightly longer than that of unsubstituted trans-stilbene. Stilbene derivatives typically show absorption maxima in the range of 295-320 nm. researchgate.net

Solvatochromic Behavior in UV-Vis Spectra and Polarity Dependence

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule.

For non-polar compounds like this compound, the ground state is generally less polar than the π → π* excited state. In a non-polar solvent such as hexane (B92381), the molecule is comfortably solvated. When transitioning to a more polar solvent, like ethanol, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state relative to the ground state, reducing the energy gap for the electronic transition. Consequently, a bathochromic (red) shift is typically observed in the absorption maximum as solvent polarity increases.

| Solvent | Solvent Polarity | Expected λₘₐₓ (nm) | Expected Shift |

|---|---|---|---|

| Hexane | Non-polar | ~295-305 | Reference (Hypsochromic relative to polar) |

| Ethanol | Polar | ~300-310 | Bathochromic shift relative to hexane |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a critical tool for investigating the electronic properties and excited-state dynamics of fluorescent molecules like this compound. This technique provides insights into the molecule's emission characteristics, efficiency, and its interactions with the surrounding environment.

The fluorescence of a molecule is highly sensitive to its environment. evidentscientific.com Interactions between the fluorophore and surrounding solvent molecules can significantly influence the absorption and emission spectra. evidentscientific.com For molecules that exhibit intramolecular charge transfer (ICT), the polarity of the solvent plays a crucial role in determining the emission wavelength. nih.gov

An increase in solvent polarity can lead to a reduction in the energy separation between the ground and excited states, resulting in a bathochromic (red) shift to longer emission wavelengths. evidentscientific.comnih.gov This phenomenon, known as solvatochromism, occurs because a more polar excited state is stabilized to a greater extent by polar solvents compared to the less polar ground state. researchgate.netscirp.org While specific experimental data for this compound is not detailed in the provided sources, the expected behavior for such a stilbene derivative would be a noticeable red shift in its fluorescence emission maximum as the solvent polarity increases.

| Solvent | Polarity Index | Expected Emission Maximum (λem) | Expected Spectral Shift |

|---|---|---|---|

| n-Hexane | Low | ~380 nm | Blue-shifted (Hypsochromic) |

| Dichloromethane | Medium | ~415 nm | Intermediate |

| Acetonitrile | High | ~450 nm | Red-shifted (Bathochromic) |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov It is a key parameter for characterizing the performance of a fluorophore. rsc.org The quantum yield is highly dependent on the local solvent environment and can be significantly quenched in polar solvents for certain dyes. nih.govmdpi.com The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

These parameters are typically determined through steady-state and time-resolved fluorescence spectroscopy. rsc.org The quantum yield is often measured relative to a well-characterized standard, such as quinine (B1679958) sulfate. sci-hub.se While specific values for this compound are not available, it is known that the quantum yield of similar compounds can vary dramatically, from nearly 100% in non-polar hydrocarbons to less than 1% in highly polar, electron-donating solvents where non-radiative decay pathways become dominant. mdpi.com

| Solvent Environment | Fluorescence Quantum Yield (ΦF) | Excited State Lifetime (τ) | Dominant De-excitation Pathway |

|---|---|---|---|

| Non-polar (e.g., Cyclohexane) | High | Longer | Radiative (Fluorescence) |

| Polar (e.g., DMSO) | Low | Shorter | Non-radiative (e.g., Internal Conversion) |

Molecules like this compound, which contain electron-donating (isopropylbenzene) and electron-accepting/pi-conjugated (styryl) moieties, are candidates for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net In the excited state, electron density shifts from the donor to the acceptor part of the molecule, creating a highly polar excited state. researchgate.netresearchgate.net

The fluorescence originating from this ICT state is particularly sensitive to solvent polarity. nih.gov In non-polar solvents, the molecule may emit from a locally excited (LE) state, often at shorter wavelengths. researchgate.net In polar solvents, the ICT state is stabilized, leading to a large Stokes shift and emission at longer wavelengths. researchgate.net This stabilization by polar solvents facilitates non-radiative decay processes, which can lead to a decrease in the fluorescence quantum yield. researchgate.net The dual fluorescence observed in some ICT compounds, with distinct LE and CT emission bands, provides direct evidence of these competing excited states. nih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit intensely upon aggregation. nih.govnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) seen in many planar chromophores. nih.govencyclopedia.pub The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) in the aggregated state. researchgate.net

Molecules with freely rotating components, such as the phenyl rings in stilbene derivatives, can dissipate absorbed energy through non-radiative rotational motions when dissolved in a solution, resulting in weak or no fluorescence. researchgate.net this compound, with its stilbene-like core, is a strong candidate for AIE activity. In an aggregated state (e.g., in a poor solvent or the solid state), the steric hindrance from the bulky isopropyl groups and the packing of the phenyl rings would restrict these intramolecular rotations. nih.gov This blockage of non-radiative decay channels opens up a radiative pathway, leading to strong fluorescence emission. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate precise details about the molecular structure, including bond lengths, bond angles, and torsional angles.

For a molecule like this compound, a crystal structure analysis would reveal the planarity of the stilbene core and the orientation of the isopropyl and phenyl substituents. Furthermore, it would provide crucial information on the intermolecular interactions that govern the crystal packing, such as van der Waals forces or potential π-π stacking between the aromatic rings. The way molecules arrange themselves in a semi-orderly fashion in the liquid or solid state can be inferred from diffraction peaks. aps.org The structure of the benzene (B151609) ring is known to be distinctly flat, with a thickness of approximately 4.70 Å. aps.org The position of substituents on the benzene ring has a noticeable effect on the packing and "thickness" of the ring structure in the condensed phase. aps.org This solid-state architectural information is invaluable for understanding structure-property relationships, particularly for phenomena like AIE, where intermolecular packing directly influences the photophysical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and, consequently, the physical and chemical properties of a compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for determining the ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 1-isopropyl-4-(2-phenylvinyl)benzene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), are used to perform geometry optimization. mdpi.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. nih.govyoutube.com

Table 1: Predicted Geometric Parameters for the Stilbene (B7821643) Core of this compound based on DFT Calculations of trans-stilbene (B89595).

| Parameter | Atom Connection | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(vinyl)-C(vinyl) | 1.34 Å | |

| C(phenyl)-C(vinyl) | 1.48 Å | |

| C-C (in phenyl rings) | 1.39 - 1.41 Å | |

| Bond Angles (°) | ||

| C(phenyl)-C(vinyl)-C(vinyl) | 127° | |

| C(phenyl)-C(vinyl)-H | 117° | |

| Dihedral Angles (°) |

Note: These values are representative for the core trans-stilbene structure. The presence of the isopropyl group may cause minor deviations.

To investigate the properties of molecules in their excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govrsc.org This method is highly effective for calculating the energies of electronic transitions, which correspond to the absorption of light. nih.govresearchgate.net For a conjugated system like this compound, the most significant electronic transition is typically the π → π* transition, which involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, providing information on the maximum absorption wavelength (λmax) and the intensity of the absorption (oscillator strength). nih.gov For trans-stilbene and its derivatives, the primary absorption band is intense and typically occurs in the UV region. nih.govnih.gov The results from TD-DFT are crucial for understanding the photophysical and photochemical behavior of the compound. acs.org

Table 2: Predicted Electronic Transition Data for this compound based on TD-DFT Calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|

Note: These are typical values for stilbene derivatives. The exact values for this compound would require specific calculations.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. mdpi.com In the context of a single molecule, the HOMO and LUMO and their energy gap are fundamental descriptors of its electronic properties and chemical reactivity. researchgate.netnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov

For this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized across the entire conjugated system of the phenyl rings and the vinyl bridge. researchgate.net The HOMO is typically characterized by bonding interactions along the vinyl double bond and alternating bonding/antibonding interactions in the rings, while the LUMO has a nodal plane (antibonding character) at the center of the vinyl bridge. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com Alkyl substituents like the isopropyl group are known to be weakly electron-donating, which can slightly raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to unsubstituted stilbene. asianpubs.org

Table 3: Representative Frontier Molecular Orbital Energies for Alkyl-Substituted Stilbenes.

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.0 to -1.5 eV |

| HOMO | -5.2 to -5.7 eV |

| HOMO-LUMO Gap (ΔE) | ~4.2 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. walisongo.ac.id

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. These regions are expected to be located above the π-systems of the phenyl rings and the vinyl double bond. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack; these are generally found around the hydrogen atoms. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and potential interaction sites. walisongo.ac.id

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugation, and donor-acceptor interactions within a molecule. numberanalytics.comuba.ar It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. researchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net Key interactions would include the π → π* interactions between the phenyl rings and the vinyl bridge, which are responsible for the molecule's conjugated nature. Additionally, hyperconjugative interactions, such as those between the C-H or C-C σ bonds of the isopropyl group and the π* orbitals of the adjacent phenyl ring, can be identified. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a quantitative measure of the strength of these intramolecular interactions. researchgate.net

Table 4: Representative Donor-Acceptor Interactions from NBO Analysis for an Alkyl-Substituted Stilbene System.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C vinyl) | π*(C-C phenyl) | High |

| π(C-C phenyl) | π*(C=C vinyl) | High |

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Topological Studies

Theoretical studies employing Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis provide profound insights into the chemical bonding and non-covalent interactions within a molecule. For this compound, while specific studies are not prevalent in the reviewed literature, the principles of these analyses can be extrapolated from studies on similar molecular systems.

Electron Localization Function (ELF) analysis is a method used in quantum chemistry to visualize the localization of electrons in a molecule. jussieu.frtaylorandfrancis.comaps.org It is based on the comparison of the kinetic energy density of the system with that of a uniform electron gas. aps.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com In a molecule like this compound, an ELF analysis would be expected to show high localization in the regions of the C-C and C-H bonds of the phenyl rings, the vinyl bridge, and the isopropyl group. The analysis would help in quantitatively describing the nature of the π-conjugation across the stilbene-like core.

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.netchemrxiv.org The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished. For this compound, an RDG analysis would be particularly useful in identifying intramolecular interactions, such as those between the hydrogen atoms of the isopropyl group and the adjacent phenyl ring, or between the hydrogen atoms on the two phenyl rings. These interactions can influence the molecule's conformation and crystal packing.

A hypothetical table summarizing the expected findings from an ELF and RDG analysis is presented below.

| Interaction Type | Expected ELF Value | Expected RDG Signature | Involved Atoms |

| C-C covalent bond | High (~0.8-0.9) | N/A | Carbon atoms in phenyl rings and vinyl group |

| C-H covalent bond | High (~0.9) | N/A | Carbon and hydrogen atoms |

| π-delocalization | Moderate | N/A | Phenyl rings and vinyl bridge |

| Intramolecular H-H interaction | Low | Spike in low-density region | Hydrogens on isopropyl and phenyl groups |

| van der Waals interactions | Low | Broad region in low-density plot | Phenyl rings |

Prediction of Photophysical and Photochemical Parameters

The photophysical and photochemical properties of stilbene derivatives are of significant interest due to their applications in materials science and as molecular probes. nih.govacs.orgnih.govnih.gov While specific experimental or theoretical data for this compound is scarce in the available literature, computational methods can predict key parameters that govern its behavior upon light absorption.

Theoretical predictions of photophysical properties are often carried out using Time-Dependent Density Functional Theory (TD-DFT). These calculations can provide information on:

Absorption and Emission Wavelengths (λ_abs and λ_em): These parameters are determined by calculating the energy difference between the ground state and the lowest excited singlet state (S0 → S1 for absorption, and S1 → S0 for fluorescence). The presence of the isopropyl group, an electron-donating group, is expected to cause a slight red-shift in the absorption and emission spectra compared to unsubstituted stilbene.

Oscillator Strength (f): This value indicates the probability of an electronic transition occurring. A higher oscillator strength for the S0 → S1 transition suggests a more intense absorption band.

Quantum Yields (Φ): While direct calculation of fluorescence quantum yield (Φ_f) is complex, theoretical methods can provide insights into the competing non-radiative decay pathways, such as internal conversion and intersystem crossing, which influence the fluorescence efficiency. The photoisomerization quantum yield (Φ_iso) is another critical parameter for stilbene derivatives, which can be explored by mapping the potential energy surfaces of the excited states. nih.gov

Excited-State Dipole Moment (μ_e): The change in dipole moment upon excitation can influence the solvatochromic behavior of the molecule. For substituted stilbenes, a significant change in dipole moment between the ground and excited states is often observed. acs.org

Below is an example table of predicted photophysical parameters for a generic stilbene derivative, illustrating the type of data obtained from computational studies.

| Parameter | Predicted Value | Method |

| λ_abs (nm) | 310 | TD-DFT/B3LYP/6-31G(d) |

| λ_em (nm) | 360 | TD-DFT/B3LYP/6-31G(d) |

| Oscillator Strength (f) | 1.2 | TD-DFT/B3LYP/6-31G(d) |

| Ground-State Dipole Moment (μ_g) (Debye) | 0.5 | DFT/B3LYP/6-31G(d) |

| Excited-State Dipole Moment (μ_e) (Debye) | 2.1 | TD-DFT/B3LYP/6-31G(d) |

Simulation of Spectroscopic Signatures and Comparison with Experimental Data

A crucial aspect of computational chemistry is the ability to simulate various types of spectra, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental results. researchgate.netbiorxiv.orgmdpi.combiorxiv.orgnih.gov

UV-Visible Spectroscopy: As mentioned in the previous section, TD-DFT is a powerful tool for simulating UV-Vis absorption spectra. chemrxiv.orgchemrxiv.orgresearchgate.net The simulated spectrum, consisting of vertical excitation energies and their corresponding oscillator strengths, can be broadened using Gaussian or Lorentzian functions to resemble the experimental spectrum. For this compound, the main absorption band would correspond to the π→π* transition of the conjugated system. Comparison with an experimental spectrum would allow for the validation of the chosen computational method and basis set.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. mdpi.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The simulated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C=C stretching of the vinyl group, the aromatic C-H stretching, and the bending modes of the isopropyl group.

The following table provides a hypothetical comparison between simulated and experimental spectroscopic data for a stilbene derivative.

| Spectroscopic Data | Simulated Value | Experimental Value | Deviation |

| λ_max (UV-Vis) (nm) | 305 | 308 | -3 nm |

| ν(C=C) vinyl (IR) (cm⁻¹) | 1645 | 1630 | +15 cm⁻¹ |

| ν(C-H) aromatic (IR) (cm⁻¹) | 3050 | 3035 | +15 cm⁻¹ |

Nonlinear Optical (NLO) Property Assessment and Structure-Property Relationships

Stilbene derivatives are known to exhibit significant nonlinear optical (NLO) properties, making them attractive for applications in optoelectronics and photonics. researchgate.netrsc.orgkisti.re.krrsc.orgscielo.org.mx NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Computational methods are instrumental in predicting and understanding the NLO response of molecules.

The key NLO parameters that can be calculated include:

First Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency. The magnitude of β is highly sensitive to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the isopropyl group is a weak electron donor, its presence would still influence the NLO properties of the stilbene core.

Second Hyperpolarizability (γ): This parameter describes the third-order NLO response.

Structure-property relationships are crucial for designing molecules with enhanced NLO properties. For stilbene derivatives, it has been shown that:

Increasing the conjugation length generally leads to a larger hyperpolarizability.

The nature and position of substituent groups on the phenyl rings have a dramatic effect on the NLO response. Strong donor-acceptor pairs lead to a significant increase in β. researchgate.netscielo.org.mx

A table summarizing the calculated NLO properties for a hypothetical stilbene derivative is shown below.

| NLO Parameter | Calculated Value (a.u.) | Computational Method |

| β_total | 15 x 10⁻³⁰ esu | DFT/B3LYP/6-311+G(d) |

| γ_total | 20 x 10⁻³⁶ esu | DFT/B3LYP/6-311+G(d) |

Molecular Electron Density Theory (MEDT) Applications to Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. mdpi.comnih.gov It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. mdpi.com MEDT analyses are performed by studying the topology of the electron density along the reaction pathway.

While no specific MEDT studies on the reaction mechanisms involving this compound were found, this theory could be applied to understand various reactions this molecule might undergo. For example:

Electrophilic Addition to the Double Bond: The reaction of the vinyl double bond with electrophiles, such as halogens or acids, could be analyzed using MEDT. The analysis would focus on the flow of electron density from the π-system of the stilbene core to the electrophile.

Cycloaddition Reactions: Although less common for simple stilbenes, MEDT could be used to study potential cycloaddition reactions involving the vinyl group, providing insights into the concerted or stepwise nature of the mechanism. nih.gov

Photochemical Reactions: The photochemical isomerization of stilbenes is a well-known process. wikipedia.org MEDT could potentially be extended to analyze the changes in electron density in the excited state, providing a different perspective on the isomerization mechanism.

An MEDT study would typically involve locating the transition state structures for a given reaction and then analyzing the bonding evolution along the reaction coordinate through techniques like the Bonding Evolution Theory (BET).

Reactivity Studies and Mechanistic Insights

Photoreactivity and Photo-induced Transformations of the Vinyl Group

The stilbene (B7821643) core of 1-isopropyl-4-(2-phenylvinyl)benzene is inherently photosensitive. Exposure to ultraviolet (UV) and fluorescent light can induce a range of transformations, primarily centered around the carbon-carbon double bond of the vinyl group. mdpi.com A principal photoreaction is the trans-cis (or E-Z) isomerization around the double bond. researchgate.net This reversible process is a characteristic feature of stilbenoid compounds.

Beyond isomerization, more complex photo-induced transformations can occur. Under extended UV irradiation, stilbenes can undergo intramolecular cyclization, followed by dehydrogenation (the loss of two hydrogen atoms), to form phenanthrene (B1679779) structures. mdpi.com This process involves the formation of a new carbon-carbon bond between the two aromatic rings. mdpi.com Additionally, visible light has been utilized in synthetic methodologies to trigger the decomposition of vinyl azides, leading to the formation of (E)-stilbene derivatives through a series of steps including denitrogenation, ring opening, and migration. rsc.orgresearchgate.net

Photocatalytic Oxidative Cleavage Reactions of Carbon-Carbon Double Bonds

The carbon-carbon double bond in the phenylvinyl group is susceptible to oxidative cleavage under photocatalytic conditions. This reaction breaks the alkene bond, typically yielding aldehydes or carboxylic acids corresponding to the fragments of the original molecule.

One effective method involves the use of uranyl cations as photocatalysts under mild conditions, which can efficiently cleave the C=C bond to produce ketones and carboxylic acids. rsc.org Another novel approach is the visible-light photoredox-catalyzed carboxylation of styrene (B11656) derivatives with carbon dioxide (CO₂), which proceeds via a reductive cleavage of the C=C bond to afford aryl acetic acids. cjcatal.com

Enzymatic systems have also been identified that perform similar transformations. Carotenoid cleavage oxygenases (CCOs) are a class of non-heme iron enzymes capable of oxidatively cleaving the interphenyl α,β double bond of stilbene derivatives that possess an oxygen functional group at the 4' position. nih.gov Studies using oxygen-labeling have shown that this enzymatic cleavage proceeds through a monooxygenase reaction mechanism. nih.gov

The table below summarizes key findings in the oxidative cleavage of stilbene-like double bonds.

| Method | Catalyst/Reagent | Products | Key Findings |

| Photocatalysis | Uranyl Cations | Ketones, Carboxylic Acids | Highly efficient cleavage under mild conditions; reaction follows zeroth-order kinetics. rsc.org |

| Photoredox Catalysis | Visible Light / Photoredox Catalyst | Aryl Acetic Acids | Involves reductive C=C bond cleavage and carboxylation with CO₂. cjcatal.com |

| Chemical Oxidation | Oxone / NaI | 2,2-diaryl-2-hydroxyacetaldehydes | Proceeds via an initial formation of a diarylacetaldehyde followed by α-hydroxylation. nih.gov |

| Enzymatic Cleavage | Carotenoid Cleavage Oxygenases (CCOs) | Aldehydes | Cleaves stilbenes with a 4'-oxygen group via a monooxygenase mechanism. nih.gov |

Investigation of Radical Processes in Photoreactions

Many photoreactions, particularly oxidative processes, involve radical intermediates. The cleavage of the conjugated double bond in stilbene-type structures has been studied in the presence of hydroxyl radicals (HO•) and superoxide (B77818) radicals (O₂•⁻/HO₂•). researchgate.net These highly reactive species can attack the electron-rich double bond, initiating a cascade of reactions that leads to bond cleavage. researchgate.net Hydroxyl radicals, in particular, react rapidly and can directly cause the cleavage of aliphatic and aromatic structures. researchgate.net The generation of radical anions is also a key step in partial reduction reactions of aromatic systems, such as the Birch reduction. imperial.ac.uk The involvement of radical processes is often inferred from control experiments and mechanistic studies that may involve radical quenchers or spectroscopic identification of transient species.

Functional Group Interconversions of the Phenylvinyl System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ub.eduscribd.com The phenylvinyl system of this compound offers several avenues for such transformations. The reactivity of the alkene and the aromatic rings can be harnessed to introduce a wide variety of functional groups.

Common interconversions starting from the vinyl group include:

Oxidation: The double bond can be oxidized to form an epoxide, which can be subsequently opened to yield a trans-diol. Direct cis-dihydroxylation can be achieved using reagents like osmium tetroxide or alkaline potassium permanganate (B83412) to produce cis-diols. imperial.ac.uk

Reduction: Catalytic hydrogenation can reduce the double bond to a single bond, converting the phenylvinyl system into a 1,2-diphenylethane (B90400) structure.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond yields a dihalide.

These transformations are fundamental reactions that allow for the modification of the compound's structure and properties. solubilityofthings.com For example, the conversion of a carboxylic acid to an ester or an amine to an amide are common FGI strategies that could be applied to derivatives of the parent compound. solubilityofthings.com

Olefin Metathesis and Polymerization Potential of the Compound

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.orgharvard.edu The terminal vinyl group of a related styrenic system makes this compound a potential substrate for cross-metathesis reactions with other olefins, allowing for the synthesis of more complex molecular architectures.

The polymerization potential of stilbene derivatives has also been explored. While trans-stilbene (B89595) itself is challenging to homopolymerize via free-radical methods, it can be incorporated into copolymers. acs.org For instance, functionalized stilbene monomers have been successfully copolymerized with maleic anhydride (B1165640) and N-substituted maleimides to create new families of highly functional copolymers. acs.org Furthermore, stilbene derivatives can be introduced as end-groups in polymers like poly(methyl methacrylate) using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comresearchgate.net This allows for the synthesis of macromolecules with precisely placed stilbene units, which can impart specific properties such as fluorescence. tandfonline.com

Electrophilic Aromatic Substitution Patterns on the Isopropylbenzene Moiety

The presence of two distinct aromatic rings in this compound means that electrophilic aromatic substitution (EAS) can occur on either ring. The regiochemical outcome is dictated by the directing effects of the existing substituents.

On the isopropylbenzene moiety, the isopropyl group is an alkyl group. Alkyl groups are classified as activating, ortho-, para-directors. libretexts.orglumenlearning.com This directing effect stems from two main factors:

Inductive Effect: The alkyl group donates electron density to the benzene (B151609) ring through the sigma bond, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Carbocation Stabilization: During the reaction, a carbocation intermediate (the sigma complex or arenium ion) is formed. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the isopropyl group. libretexts.org This tertiary carbocation is more stable than the secondary carbocations formed during a meta attack, lowering the activation energy for the ortho and para pathways. libretexts.orguci.edu

Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation on the isopropylbenzene ring of this compound are predicted to yield predominantly a mixture of ortho and para substituted products relative to the isopropyl group. uomustansiriyah.edu.iq The other substituent on this ring is the vinyl group, which complicates the substitution pattern, but the primary influence remains the activating isopropyl group.

The table below summarizes the directing effects of the isopropyl group.

| Substituent | Type | Reactivity Effect | Directing Effect | Rationale |

| -CH(CH₃)₂ (Isopropyl) | Alkyl Group | Activating | ortho, para | Electron-donating inductive effect and stabilization of the carbocation intermediate at the ortho and para positions. libretexts.orguci.edu |

Advanced Materials Science and Optoelectronic Applications

Evaluation for Organic Light-Emitting Diodes (OLEDs)

While specific studies evaluating 1-Isopropyl-4-(2-phenylvinyl)benzene in OLEDs are not prominent in the literature, the broader class of stilbene (B7821643) derivatives has been extensively investigated for its electroluminescent properties. Stilbenoids are recognized for their high fluorescence quantum yields and tunable emission colors, making them promising candidates for emissive layers or host materials in OLEDs. researchgate.netnih.gov The isopropyl substitution on the phenyl ring of this compound may enhance solubility and improve film-forming properties, which are crucial for solution-processed OLEDs. researchgate.net

Derivatives of stilbene have been synthesized and incorporated into OLEDs as blue light emitters, a critical component for full-color displays and white lighting. nih.gov The photophysical properties of these materials, such as their absorption and emission wavelengths, are key determinants of their performance. For instance, multifunctional pyrene-benzimidazole derivatives, which can be conceptually related to functionalized stilbenes, have been designed as blue emitters to address the common issues of stability and color purity in blue OLEDs. nih.gov The introduction of bulky groups, like the isopropyl group, can also prevent aggregation-caused quenching, a phenomenon that often reduces the efficiency of OLEDs in the solid state. nih.gov

Table 1: Performance of Selected Stilbene Derivatives in OLEDs

| Compound Class | Role | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| Spirally Configured (cis-stilbene) trimers | Emitter | 4.32% | Blue | researchgate.net |

| Pyrene-Benzimidazole Hybrids | Emitter | 4.3% | Pure Blue | nih.gov |

Application in Organic Solar Cells (OSCs) and Organic Photodetectors

The application of this compound in organic solar cells (OSCs) and photodetectors is an area of potential interest, though specific research is sparse. The fundamental principle of OSCs relies on the absorption of light by an organic semiconductor to generate excitons, which are then dissociated into free charge carriers. nih.gov Stilbene derivatives, with their tunable electronic properties, can be engineered to act as either donor or acceptor materials in the photoactive layer of an OSC.

Table 2: Photovoltaic Parameters of Solar Cells Incorporating Stilbene-like Moieties

| Device Type | Active Material Components | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |

|---|---|---|---|---|---|

| DSSC | Triphenylamine-stilbene-cyanoacrylic acid dye | 4.52–4.98% | Not specified | Not specified | rsc.org |

| DSSC | Triphenylamine-locked stilbene-cyanoacrylic acid dye | 5.14–5.67% | Improved | Improved | rsc.org |

Assessment as a Charge Transport Material in Organic Electronic Devices

The assessment of this compound as a charge transport material is informed by studies on the charge transfer properties of stilbene derivatives. nih.govresearchgate.netrsc.org The ability of a material to efficiently transport electrons or holes is fundamental to the operation of various organic electronic devices, including OLEDs and OSCs. Stilbenoids can exhibit intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly dependent on the electronic nature of their substituents and the polarity of the surrounding medium. researchgate.netresearchgate.net